N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide
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Overview
Description
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
- Pyrimidine derivatives
- Thiophene derivatives
- Sulfonyl chlorides
- Base catalysts (e.g., triethylamine)
- Solvents (e.g., dichloromethane, ethanol)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the nitro group to an amine
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules
Biology: As a probe for studying biological pathways
Medicine: Potential antimicrobial or anticancer agent
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Sulfamethoxazole
- Sulfadiazine
- Sulfapyridine
Uniqueness
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide is unique due to its specific structural features, such as the combination of pyrimidine and thiophene moieties. This may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c1-27-18-12-17(21-19(22-18)28-2)23-30(25,26)14-7-5-13(6-8-14)20-10-9-15(24)16-4-3-11-29-16/h3-12,20H,1-2H3,(H,21,22,23)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMQPBVGMXTUKM-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C/C(=O)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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